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Cat. No.: B169153
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Technical Monograph: 3-Chloro-4-hydroxy-5-
nitrobenzonitrile
Structure, Synthesis, and Pharmaceutical Applications

Executive Summary
3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9) is a highly specialized aromatic

intermediate used primarily in the synthesis of veterinary anthelmintics (such as nitroxinil

analogs) and as a scaffold in the development of uncouplers of oxidative phosphorylation.[1] Its

structure—a tri-substituted benzene ring featuring cyano, chloro, hydroxy, and nitro groups—

imparts unique physicochemical properties, most notably high acidity and lipophilicity, which

are critical for membrane permeability and biological activity. This guide details the structural

characterization, synthetic pathways, and analytical profiling of this compound for researchers

in medicinal chemistry and agrochemical development.
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Structural Characterization & Physicochemical
Profile[2][3]
Chemical Identity
The molecule is a derivative of benzonitrile, characterized by a phenol core substituted with

electron-withdrawing groups (nitro, cyano, chloro). These substituents drastically alter the

electron density of the aromatic ring, enhancing the acidity of the phenolic hydroxyl group.

Property Data

IUPAC Name 3-Chloro-4-hydroxy-5-nitrobenzonitrile

Common Synonyms
4-Hydroxy-3-chloro-5-nitrobenzonitrile;

Benzonitrile, 3-chloro-4-hydroxy-5-nitro-

CAS Number 1689-88-9

Molecular Formula C₇H₃ClN₂O₃

Molecular Weight 198.56 g/mol

SMILES N#Cc1cc(Cl)c(O)c(N(=O)=O)c1

InChI Key
High-precision identifier required for database

integration

Physicochemical Properties
The presence of three electron-withdrawing groups (CN, NO₂, Cl) exerts a powerful inductive

and resonant effect, stabilizing the phenoxide anion.

Acidity (pKa): Predicted to be in the range of 3.5 – 4.5. This high acidity allows the

compound to act as a protonophore, capable of shuttling protons across mitochondrial

membranes, a mechanism typical of uncouplers like 2,4-dinitrophenol.

Solubility: Low water solubility in its neutral form; highly soluble in organic solvents (DMSO,

Methanol, Ethyl Acetate). Soluble in aqueous alkaline solutions (forming the phenoxide salt).

Appearance: Typically a yellow to orange crystalline solid (characteristic of nitrophenols).
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Synthetic Methodologies
The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile requires precise regiochemical

control to ensure the substituents are placed at the 3, 4, and 5 positions relative to the cyano

group (position 1). Two primary routes are established based on electrophilic aromatic

substitution principles.

Route A: Nitration of 3-Chloro-4-hydroxybenzonitrile
This is the preferred industrial route due to the directing effects of the hydroxyl group.

Starting Material: 3-Chloro-4-hydroxybenzonitrile.

Reagents: Mixed acid (HNO₃ / H₂SO₄) or HNO₃ in Acetic Acid.

Mechanism: The hydroxyl group (-OH) is a strong ortho/para activator. The para position is

blocked by the cyano group (relative to OH? No, CN is para to the original H, but here CN is

at 1, OH at 4. So para to OH is position 1, occupied by CN).

Correction: In 3-chloro-4-hydroxybenzonitrile:

OH is at 4.

Cl is at 3.[2][3][4]

CN is at 1.

Open positions: 2, 5, 6.[5]

Directing Effects: OH directs ortho (positions 3 and 5). Position 3 is occupied by Cl.[2][3]

[4] Therefore, the incoming nitro electrophile (NO₂⁺) is directed exclusively to Position 5.

Outcome: High regioselectivity for 3-Chloro-4-hydroxy-5-nitrobenzonitrile.

Route B: Chlorination of 3-Nitro-4-hydroxybenzonitrile
Starting Material: 3-Nitro-4-hydroxybenzonitrile.

Reagents: Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂).
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Mechanism: The OH group activates the ring. The NO₂ group (at 3) deactivates. The

incoming Cl⁺ electrophile is directed ortho to the OH. Position 3 is occupied (NO₂). Position 5

is open.

Outcome: Yields the target compound.

Synthetic Pathway Diagram
The following diagram illustrates the regioselective logic for Route A.

Reaction Logic

4-Hydroxybenzonitrile
(Precursor)

3-Chloro-4-hydroxybenzonitrile
(Intermediate)

Chlorination
(Cl2 or SO2Cl2)

3-Chloro-4-hydroxy-5-nitrobenzonitrile
(Target)

Nitration
(HNO3/H2SO4)

OH group directs electrophiles
to ortho positions (3 & 5).

Click to download full resolution via product page

Caption: Regioselective synthesis pathway via sequential halogenation and nitration.

Analytical Profiling
To validate the identity and purity of the synthesized compound, a multi-modal analytical

approach is required.

HPLC Method (Reverse Phase)
Due to the acidic nature of the phenol, the mobile phase must be acidified to suppress

ionization and ensure peak sharpness.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.[6]

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-phenol charge transfer band).

Retention Time: The compound will elute later than 3-chloro-4-hydroxybenzonitrile due to the

lipophilic nitro group, but earlier than fully alkylated analogs.

NMR Spectroscopy (Proton 1H)
The structure possesses only two aromatic protons, located at positions 2 and 6.

Solvent: DMSO-d6 (to prevent exchange of phenolic OH and improve solubility).

Predicted Signals:

δ ~11.0 - 12.0 ppm: Broad singlet (1H, -OH). Highly deshielded due to intramolecular H-

bonding with the nitro group.

δ ~8.0 - 8.5 ppm: Two doublets (or singlets if unresolved).

H2: Located between Cl and CN.

H6: Located between NO₂ and CN.

Coupling: Meta-coupling (J ≈ 2.0 Hz) is expected between H2 and H6.

Applications in Drug Development
While often an intermediate, the specific substitution pattern of 3-Chloro-4-hydroxy-5-
nitrobenzonitrile makes it relevant in two key areas:

Anthelmintics (Veterinary): It is a structural analog of Nitroxinil (3-iodo-4-hydroxy-5-

nitrobenzonitrile). The chloro-analog is used in Structure-Activity Relationship (SAR) studies

to optimize potency and pharmacokinetic properties. The electron-withdrawing nature of the

chloro group mimics the iodo group but with different steric and lipophilic parameters.
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Uncouplers of Oxidative Phosphorylation: The compound belongs to the class of substituted

nitrophenols known to disrupt ATP synthesis by dissipating the proton gradient in

mitochondria. This mechanism is studied for potential herbicidal activity (similar to Ioxynil) or

controlled metabolic modulation.

Safety & Handling (MSDS Highlights)
Warning: This compound is a substituted nitrophenol and must be handled with extreme

caution.

Acute Toxicity: Potentially toxic by inhalation, ingestion, and skin contact. Nitrophenols can

cause hyperthermia and metabolic acidosis (uncoupling effect).

Reactivity: Thermal instability. Risk of explosion if heated under confinement or allowed to

dry completely in the presence of heavy metals (picrate-like behavior).

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and use of a fume hood is

mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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